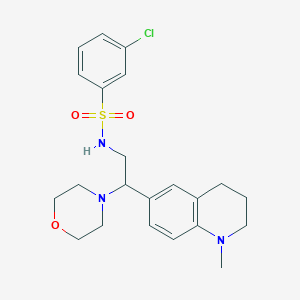

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a 3-chloro-substituted benzene ring linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety via a morpholinoethyl spacer. The tetrahydroquinoline scaffold is a common feature in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking interactions with biological targets, often seen in kinase inhibitors or GPCR modulators .

Properties

IUPAC Name |

3-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O3S/c1-25-9-3-4-17-14-18(7-8-21(17)25)22(26-10-12-29-13-11-26)16-24-30(27,28)20-6-2-5-19(23)15-20/h2,5-8,14-15,22,24H,3-4,9-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTMFRKSEXYZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=CC=C3)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Hypothesized Effects

The most structurally analogous compound identified is 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide (). Below is a comparative analysis:

Discussion of Pharmacological Implications

Solubility and Bioavailability: The morpholinoethyl group in the target compound likely enhances water solubility compared to the propylsulfonyl analog, which may improve oral bioavailability .

Target Binding: The absence of the 4-fluoro substituent in the target compound could reduce binding affinity to targets sensitive to halogen bonding (e.g., ATP-binding pockets in kinases). However, the methyl group on the tetrahydroquinoline may allow tighter packing in hydrophobic binding pockets.

Metabolic Stability : Fluorine in the analog may slow oxidative metabolism (CYP450 inhibition), whereas the target compound’s morpholine group could undergo slower enzymatic degradation, extending half-life.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and coupling strategies. Key steps include:

Formation of the tetrahydroquinoline core : Cyclization of substituted aniline derivatives using reducing agents (e.g., NaBH4) or catalytic hydrogenation .

Morpholinoethyl side-chain introduction : Alkylation or reductive amination with morpholine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

Sulfonamide coupling : Reaction of the amine intermediate with 3-chlorobenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) at room temperature .

Q. Table 1: General Synthetic Conditions

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Tetrahydroquinoline | NaBH4, MeOH, reflux | Yield ~70-75% (optimized) |

| Morpholinoethylation | Morpholine, K2CO3, DMF, 80°C | Requires inert atmosphere |

| Sulfonamide formation | 3-Chlorobenzenesulfonyl chloride, TEA, DCM | Purity >95% (HPLC) |

Q. How is the compound characterized structurally?

Methodological Answer: Structural elucidation employs:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent connectivity (e.g., sulfonamide NH at δ 8.2 ppm, morpholino CH2 at δ 3.5–3.7 ppm) .

- Mass Spectrometry : ESI-MS detects [M+H]+ ions matching the molecular formula (C22H25ClN3O3S) .

- X-ray Crystallography : SHELX refinement resolves bond lengths and angles (e.g., S–N bond: 1.62 Å; Cl–C distance: 1.74 Å) .

Q. Table 2: Key Spectroscopic Data

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.8 (s, 1H, Ar–Cl), δ 3.6 (m, 4H, morpholine) | |

| ESI-MS | m/z 454.1 [M+H]+ |

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

- SHELX Suite : Use SHELXL for high-resolution refinement. For twinned data, apply TWIN/BASF commands to model twin domains .

- ORTEP-3 : Visualize thermal ellipsoids to identify positional disorder; constrain/adjust occupancy factors iteratively .

- Validation Tools : Check R-factor convergence (target <5%) and ADDSYM (PLATON) to detect missed symmetry .

Q. Key Workflow :

Data collection at 100K to minimize thermal motion.

Iterative refinement with SHELXL, prioritizing H-atom placement via HFIX .

Q. How to address contradictions between computational modeling and experimental bioactivity data?

Methodological Answer:

- Theoretical Framework : Align docking studies (e.g., AutoDock Vina) with experimental IC50 values. Reconcile discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM) .

- Experimental Validation :

- Perform dose-response assays (e.g., enzyme inhibition at varying concentrations).

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics .

- Statistical Analysis : Apply ANOVA to assess significance (p <0.05) and Cohen’s d for effect size .

Q. What methodologies assess the environmental fate of this compound?

Methodological Answer: Design experiments based on Project INCHEMBIOL principles :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask method.

Biodegradation : OECD 301D test (closed bottle) to evaluate microbial breakdown.

Ecotoxicology :

Q. Table 3: Environmental Impact Parameters

| Parameter | Method | Reference |

|---|---|---|

| logP | Shake-flask (pH 7.4) | |

| Hydrolysis Half-life | EPA 1615 (pH 4,7,9; 25°C) |

Q. How to optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (<3) while retaining activity .

- Metabolic Stability :

- Liver microsome assays (human/rat) to identify metabolic hotspots.

- Deuteration at labile positions (e.g., morpholino CH2) .

- Bioavailability : Formulate as nanosuspensions (e.g., wet milling) to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.